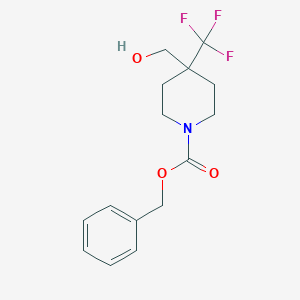![molecular formula C10H17NO2 B12446468 Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12446468.png)
Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 9-azabicyclo[331]nonane-3-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate typically involves the reaction of 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted derivatives . Another approach involves the use of radical cyclization methods, such as Cp2TiCl-mediated or SmI2-mediated protocols, to construct the azabicyclo[3.3.1]nonane ring system .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:
Reduction: Hydrogenation reactions over catalysts like Raney nickel.
Substitution: Reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and thiophosgene.
Common Reagents and Conditions
Oxidation: ABNO and (MeO bpy)CuI(OTf) under aerobic conditions.
Reduction: Raney nickel as a catalyst.
Substitution: Acetyl chloride, chloroacetyl chloride, maleic anhydride, succinic anhydride, and thiophosgene.
Major Products
Oxidation: Corresponding carbonyl compounds.
Reduction: 3-substituted 3-azabicyclo[3.3.1]nonane-9-amines.
Substitution: Amides, Schiff bases, and isothiocyanates.
Wissenschaftliche Forschungsanwendungen
Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a catalyst in oxidation reactions.
Medicine: Investigated for its potential as an anticancer agent due to its unique structural properties.
Industry: Utilized in the development of new materials and as a precursor for more complex chemical compounds.
Wirkmechanismus
The mechanism of action of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate involves its ability to catalyze oxidation reactions. The compound, particularly in its N-oxyl form (ABNO), acts as a stable nitroxyl radical that facilitates the oxidation of alcohols to carbonyl compounds in the presence of copper catalysts .
Vergleich Mit ähnlichen Verbindungen
Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate can be compared to other bicyclic compounds such as:
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
- 3-azabicyclo[3.3.1]nonane derivatives
These compounds share similar bicyclic structures but differ in their functional groups and specific applications. The presence of the nitrogen atom in this compound makes it particularly unique and valuable for specific catalytic and medicinal applications.
Eigenschaften
Molekularformel |
C10H17NO2 |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)7-5-8-3-2-4-9(6-7)11-8/h7-9,11H,2-6H2,1H3 |
InChI-Schlüssel |
NYDOQJXLHBYCME-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC2CCCC(C1)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12446392.png)
![2-methyl-N-[(E)-naphthalen-1-ylmethylidene]-3-nitroaniline](/img/structure/B12446402.png)
![Tert-butyl 2-{[(2-methoxyethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B12446414.png)
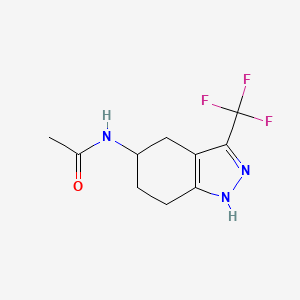
![1-[(E)-(4-Chlorophenyl)methyleneamino]-3-phenyl-urea](/img/structure/B12446424.png)
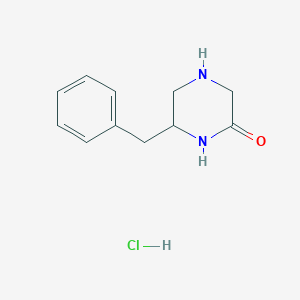
![3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanal](/img/structure/B12446431.png)
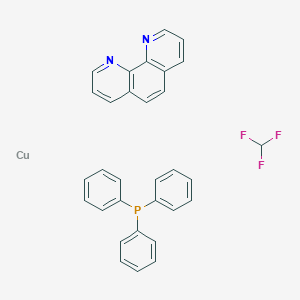
![N-(4-methoxyphenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12446451.png)
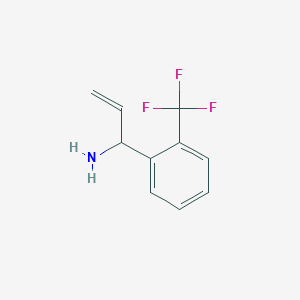
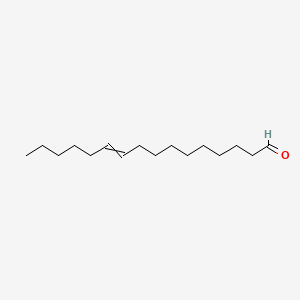

![7-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446461.png)
